molecular formula C15H22N2O5 B13246555 Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate

Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate

Cat. No.: B13246555
M. Wt: 310.35 g/mol
InChI Key: NSDGLTINGBHTEY-UHFFFAOYSA-N
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Description

Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a chiral organic compound characterized by:

  • Core structure: A propanoate backbone with a methyl ester group.
  • Functional groups: A tert-butoxycarbonyl (Boc)-protected amino group at position 2, a hydroxyl group at position 3, and a 3-aminophenyl substituent at position 2.

This compound is primarily used in medicinal chemistry and organic synthesis as a building block for pharmaceuticals or bioactive molecules. Its Boc-protected amino group enhances stability during synthetic processes, while the 3-aminophenyl group provides a site for further functionalization .

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

methyl 3-(3-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(13(19)21-4)12(18)9-6-5-7-10(16)8-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)

InChI Key

NSDGLTINGBHTEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)N)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate typically involves multiple steps. One common method includes the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate . This is followed by esterification and hydroxylation reactions to introduce the methyl ester and hydroxyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the nitro group yields an amine.

Scientific Research Applications

Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional sites. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table highlights structural analogs and their distinguishing properties:

Compound Name Molecular Formula Substituents Functional Groups Biological/Industrial Relevance Key Differences
Target Compound C₁₅H₂₂N₂O₅ 3-aminophenyl Boc-protected amine, hydroxyl, methyl ester Potential enzyme inhibition, anti-inflammatory activity Reference compound for comparisons
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate C₁₅H₂₁N₃O₇ 3-nitrophenyl Boc-protected amine, hydroxyl, methyl ester, nitro group Enhanced electronic effects due to nitro group; used in drug precursor synthesis Nitro group increases electrophilicity and alters redox properties
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate C₁₅H₂₁N₃O₆ 3-nitrophenyl Boc-protected amine, methyl ester, nitro group Limited biological data; hypothesized to differ in enantioselective interactions Lacks hydroxyl group; altered hydrogen-bonding capacity
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate C₁₅H₂₀F₂N₂O₄ 2,5-difluorophenyl Boc-protected amine, methyl ester, fluorine substituents Improved metabolic stability in drug candidates Fluorine atoms enhance lipophilicity and bioavailability
3-{[(Benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid C₁₉H₂₀FNO₄ 4-fluorophenyl Benzyloxycarbonyl (Cbz) group, carboxylic acid Peptide synthesis; Cbz group offers orthogonal protection Carboxylic acid instead of methyl ester; different deprotection strategies

Functional Group Analysis

  • Boc Protection : The Boc group in the target compound and analogs (e.g., ) enables selective deprotection under acidic conditions, making it versatile in multi-step syntheses.
  • Aromatic Substituents: 3-Aminophenyl (target compound): Facilitates nucleophilic aromatic substitution or coupling reactions. 3-Nitrophenyl (): Electron-withdrawing nitro group directs electrophilic substitution to specific positions. Fluorophenyl (): Fluorine atoms improve membrane permeability and metabolic stability in drug candidates.

Key Research Findings

Reactivity: The nitro group in analogs like accelerates reactions in polar aprotic solvents, whereas the 3-aminophenyl group in the target compound favors nucleophilic pathways .

Stereochemical Impact : Enantiomeric analogs (e.g., ) exhibit divergent biological activities, underscoring the importance of stereochemistry in drug design.

Stability : Boc-protected compounds generally exhibit superior stability over Cbz-protected analogs (e.g., ) under basic conditions .

Biological Activity

Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a complex organic compound with notable biological activities. This article explores its synthesis, chemical properties, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group, an aminophenyl moiety, and a hydroxypropanoate structure. Its molecular formula is C15H22N2O4C_{15}H_{22}N_{2}O_{4} with a molecular weight of 294.35 g/mol. The stereochemistry is defined as (2R,3S), which is critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₂₂N₂O₄
Molecular Weight294.35 g/mol
CAS Number166888-37-5
Stereochemistry(2R,3S)

Synthesis

The synthesis of this compound typically involves several steps:

  • Reduction : The nitro group of 3-nitrobenzaldehyde is reduced to an amino group.
  • Protection : The amino group is protected using tert-butyl carbamate.
  • Aldol Reaction : The protected amino compound undergoes an aldol reaction with methyl acrylate.
  • Purification : The final product is purified using column chromatography.

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies utilizing the ABTS and FRAP assays demonstrated high radical-scavenging activity.

Table 2: Antioxidant Activity Results

CompoundABTS IC₅₀ (µM)FRAP IC₅₀ (µM)
Methyl 3-(3-aminophenyl)...19.6 ± 0.891.8 ± 0.3
Trolox91.8 ± 0.3-
BHT--

The results indicate that the compound shows antioxidant activity comparable to established antioxidants like Trolox and BHT.

Enzyme Inhibition

The compound's structural features suggest potential inhibition of certain enzymes, particularly those involved in oxidative stress pathways. Preliminary studies indicate that it may inhibit lipid peroxidation and related processes in biological systems.

Case Studies

  • Study on Antioxidant Properties : In a study published in Molecules, the compound was assessed for its ability to scavenge free radicals and inhibit lipid peroxidation in mouse brain homogenates. The results showed that it effectively reduced lipid peroxidation levels, indicating its potential neuroprotective effects.
  • Enzyme Interaction Studies : Another study focused on the interaction of similar compounds with acetylcholinesterase (AChE). It was found that modifications in the amino group significantly affected binding affinity and inhibitory activity, suggesting that this compound may also interact with AChE.

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